Cas no 518038-75-0 (7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one)

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one structure
518038-75-0 structure
商品名:7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
CAS番号:518038-75-0
MF:C7H7N3O
メガワット:149.1500
MDL:MFCD14585004
CID:879763
PubChem ID:21634024

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one 化学的及び物理的性質

名前と識別子

    • 1,3-dihydro-7-methyl-2H-Imidazo[4,5-b]pyridin-2-one
    • 7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
    • 7-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
    • 7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
    • 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-7-methyl-
    • PubChem18670
    • 6491AJ
    • NE42208
    • SY007154
    • AB1000894
    • 7-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
    • Z1925930638
    • 7-Me
    • DB-071415
    • DTXSID10616479
    • EN300-189525
    • 518038-75-0
    • AS-31557
    • 7-Methyl-1 pound not3-dihydroimidazo[4 pound not5-b]pyridin-2-one
    • SCHEMBL1503032
    • 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-7-methyl- (9CI)
    • CCG-339813
    • SCHEMBL21620456
    • AKOS015903836
    • MFCD14585004
    • AKOS013060250
    • 7-METHYL-1H,3H-IMIDAZO[4,5-B]PYRIDIN-2-ONE
    • 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
    • MDL: MFCD14585004
    • インチ: 1S/C7H7N3O/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11)
    • InChIKey: OPDZDXBVPWMSKU-UHFFFAOYSA-N
    • ほほえんだ: O=C1N([H])C2C(=C(C([H])([H])[H])C([H])=C([H])N=2)N1[H]

計算された属性

  • せいみつぶんしりょう: 149.05900
  • どういたいしつりょう: 149.058911855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 54

じっけんとくせい

  • PSA: 61.54000
  • LogP: 0.55960

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one セキュリティ情報

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB316602-5 g
7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one, 95%; .
518038-75-0 95%
5g
€528.00 2023-05-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M92070-5g
7-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
518038-75-0
5g
¥3659.0 2021-09-08
abcr
AB316602-1 g
7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one, 95%; .
518038-75-0 95%
1g
€241.40 2023-05-19
eNovation Chemicals LLC
D689084-10g
7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
518038-75-0 >95%
10g
$515 2024-07-20
eNovation Chemicals LLC
D689084-25g
7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
518038-75-0 >95%
25g
$1085 2024-07-20
Chemenu
CM150898-10g
7-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
518038-75-0 95%
10g
$*** 2023-03-30
Alichem
A029187593-10g
7-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
518038-75-0 95%
10g
$668.25 2023-09-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY007154-0.25g
7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
518038-75-0 >95%
0.25g
¥387.10 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY007154-5g
7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
518038-75-0 >95%
5g
¥2438.00 2024-07-09
Apollo Scientific
OR953346-1g
7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
518038-75-0 95%
1g
£225.00 2025-02-21

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one 関連文献

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-oneに関する追加情報

Introduction to 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one (CAS No. 518038-75-0)

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 518038-75-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a methyl group at the 7-position and the specific imidazo[4,5-b]pyridine core make this molecule a promising candidate for further exploration in drug discovery.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one derivative has been studied for its potential to interact with various biological targets, making it a subject of interest for academic and industrial researchers alike.

In recent years, there has been a surge in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The imidazo[4,5-b]pyridine core has been particularly effective in designing molecules that can modulate these pathways. For instance, studies have shown that derivatives of this scaffold can inhibit the activity of tyrosine kinases, which are crucial in signal transduction pathways associated with cell growth and survival. The 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one compound has been investigated for its ability to disrupt these pathways without significant toxicity to normal cells.

One of the key advantages of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is its structural flexibility, which allows for modifications at various positions to optimize its pharmacokinetic properties. Researchers have explored different synthetic strategies to introduce functional groups that enhance binding affinity and reduce off-target effects. These modifications have led to the discovery of novel analogs with improved efficacy and selectivity.

The synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one involves multi-step organic reactions that require precise control over reaction conditions. The process typically starts with the formation of the imidazole ring followed by cyclization to form the imidazopyridine core. The introduction of the methyl group at the 7-position is achieved through selective alkylation or other functional group transformations. Advanced techniques such as transition metal-catalyzed reactions have been employed to improve yield and purity.

Recent advances in computational chemistry have also played a pivotal role in the design and optimization of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one derivatives. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with high accuracy. This approach has accelerated the drug discovery process by enabling virtual screening of large libraries of compounds before experimental validation.

Preclinical studies have demonstrated promising results regarding the pharmacological properties of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines by disrupting key signaling pathways involved in tumor progression. Additionally, animal models have provided evidence that 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one can induce apoptosis in cancer cells while sparing healthy tissues.

The potential therapeutic applications of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one extend beyond oncology. Research suggests that this compound may also have utility in treating inflammatory diseases by modulating immune responses. The ability of imidazopyridine derivatives to interact with cytokine receptors and other inflammatory mediators makes them attractive candidates for developing novel anti-inflammatory agents.

As the field of drug discovery continues to evolve, 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one remains a focal point for innovation. Ongoing research aims to further refine its chemical structure to enhance its therapeutic index and broaden its clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible benefits for patients worldwide.

The future prospects for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one are bright, driven by its unique chemical properties and versatile biological activities. With continued investment in research and development, this compound has the potential to become a cornerstone in next-generation therapeutics. Its story exemplifies how targeted molecular design can lead to breakthroughs that improve human health and well-being.

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